![molecular formula C11H16O B3024146 4-(4-Methylphenyl)butanol CAS No. 53392-07-7](/img/structure/B3024146.png)
4-(4-Methylphenyl)butanol
Overview
Description
Scientific Research Applications
Biofuel Production
4-(4-Methylphenyl)butanol has shown promise in studies exploring its utility as a biofuel. Butanol, a four-carbon alcohol similar to 4-(4-Methylphenyl)butanol, has been identified as a promising biofuel due to its favorable physical and thermodynamic properties compared to shorter-chain alcohols like ethanol. Research highlights the potential of butanol to enhance engine performance, combustion, and reduce emissions in spark ignition (SI) engines. The comparative analysis of butanol with conventional gasoline and other biofuels demonstrates its superior qualities, such as higher energy content and lower volatility, making it an excellent alternative fuel for internal combustion engines. The production technologies for butanol, including the acetone-butanol-ethanol (ABE) fermentation process, have seen advancements, suggesting a more cost-effective and efficient production method that could make butanol a viable alternative to gasoline and diesel fuels. These findings outline the significant potential of butanol and by extension, compounds like 4-(4-Methylphenyl)butanol, in the future of renewable energy and biofuels, specifically in their application within the automotive industry and beyond (Ibham Veza, M. Said, Z. A. Latiff, 2020); (Chao Jin, M. Yao, Haifeng Liu, C. Lee, J. Ji, 2011).
Safety And Hazards
properties
IUPAC Name |
4-(4-methylphenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQMCEBEBSCGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872034 | |
Record name | 4-(4-Methylphenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)butanol | |
CAS RN |
51918-83-3, 53392-07-7 | |
Record name | 4-(p-Tolyl)butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051918833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Methylphenyl)butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053392077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-METHYLPHENYL)BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFW9F0C3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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